4-Chloro-1-cyclopentyl-1H-pyrazol-3-amine
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Overview
Description
4-Chloro-1-cyclopentyl-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a chlorine atom at the 4-position and a cyclopentyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-cyclopentyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-nitropyrazole with cyclopentylamine under reducing conditions to yield the desired amine compound . The reaction is usually carried out in the presence of a reducing agent such as iron powder or tin chloride in an acidic medium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-cyclopentyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a new amine derivative, while coupling reactions would result in more complex heterocyclic structures.
Scientific Research Applications
4-Chloro-1-cyclopentyl-1H-pyrazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Biological Studies: It serves as a probe in biological assays to study enzyme activity or receptor binding.
Mechanism of Action
The mechanism of action of 4-Chloro-1-cyclopentyl-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1H-pyrazol-3-amine: Lacks the cyclopentyl group, which may affect its reactivity and biological activity.
Uniqueness
4-Chloro-1-cyclopentyl-1H-pyrazol-3-amine is unique due to the presence of both the chlorine atom and the cyclopentyl group, which can confer distinct chemical and biological properties. This combination of substituents may enhance its reactivity in certain chemical reactions and its efficacy in biological applications.
Properties
Molecular Formula |
C8H12ClN3 |
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Molecular Weight |
185.65 g/mol |
IUPAC Name |
4-chloro-1-cyclopentylpyrazol-3-amine |
InChI |
InChI=1S/C8H12ClN3/c9-7-5-12(11-8(7)10)6-3-1-2-4-6/h5-6H,1-4H2,(H2,10,11) |
InChI Key |
VTSLSIVXWXYXNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
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